2,2-Dimethylpropane-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

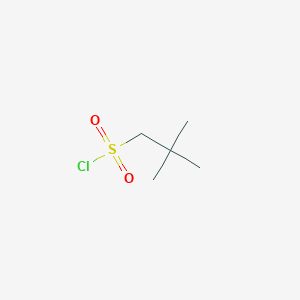

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLHISYPEJMMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503088 | |

| Record name | 2,2-Dimethylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53333-76-9 | |

| Record name | 2,2-Dimethylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2,2-dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride), a key building block in organic synthesis. This document consolidates its chemical and physical characteristics, detailed safety information, a representative synthetic protocol, and expected spectroscopic data to support its application in research and development.

Core Properties and Data

This compound is a valuable reagent in organic chemistry, primarily utilized for the introduction of the neopentylsulfonyl group into molecules. This bulky, non-polar moiety can impart unique steric and electronic properties to target compounds, a feature often exploited in the design of novel therapeutic agents and functional materials.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identification data for this compound.

| Property | Value |

| CAS Number | 53333-76-9 |

| Molecular Formula | C₅H₁₁ClO₂S |

| Molecular Weight | 170.66 g/mol |

| Appearance | Liquid |

| Boiling Point | 43-44 °C at 1 Torr |

| Density | 1.1529 g/cm³ at 25 °C |

| Melting Point | Not available |

| Refractive Index | Not available |

| Solubility | Soluble in most organic solvents. Reacts with water. |

| Synonyms | Neopentylsulfonyl chloride, 2,2-dimethyl-1-propanesulfonyl chloride |

Spectroscopic Data

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.[1]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O Asymmetric Stretch | 1370 - 1410 |

| S=O Symmetric Stretch | 1166 - 1204 |

| C-H (alkane) Stretch | 2800 - 3000 |

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will be characterized by the signals corresponding to the neopentyl group. Due to the high symmetry of the neopentyl group, the spectra are expected to be simple.

-

¹H NMR: A sharp singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the methylene group adjacent to the sulfonyl chloride. The methylene protons will be deshielded due to the electron-withdrawing sulfonyl chloride group.[2]

-

¹³C NMR: A signal for the quaternary carbon, a signal for the three equivalent methyl carbons, and a signal for the methylene carbon.[3]

1.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 170. A characteristic fragmentation pattern would involve the loss of a chlorine atom (M-35) and the formation of the stable tert-butyl cation (m/z 57) through the loss of the CH₂SO₂Cl group.[4] The presence of the chlorine isotope (³⁷Cl) would result in an M+2 peak.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Hazard Identification

-

Harmful if swallowed (H302)[5]

-

Causes skin irritation (H315)[5]

-

Causes serious eye irritation (H319)[5]

-

May cause respiratory irritation (H335)[5]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[5]

-

Skin Protection: Wear protective gloves and impervious clothing.[5]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Experimental Protocols

Representative Synthesis of an Alkanesulfonyl Chloride

This protocol describes the synthesis of an alkanesulfonyl chloride from the corresponding S-alkyl isothiourea salt via bleach-mediated oxidative chlorosulfonation.[6]

Step 1: Preparation of the S-Neopentyl Isothiouronium Salt

-

In a round-bottom flask, combine equimolar amounts of neopentyl chloride (1-chloro-2,2-dimethylpropane) and thiourea in ethanol.

-

Heat the mixture to reflux and stir for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol via rotary evaporation to yield the crude S-neopentyl isothiouronium chloride, which can often be used in the next step without further purification.

Step 2: Oxidative Chlorosulfonation

-

Suspend the S-neopentyl isothiouronium salt in a biphasic mixture of diethyl ether and aqueous sulfuric acid in a flask equipped with a dropping funnel and a thermometer, cooled in an ice-water bath.

-

While stirring vigorously, add commercial bleach (5% sodium hypochlorite solution) dropwise, maintaining the internal temperature between 0 and 20 °C.[6]

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by vacuum distillation.

Logical Relationships in Synthesis

The synthesis of alkanesulfonyl chlorides from alkyl halides is a two-step process that leverages the nucleophilicity of thiourea and the oxidizing power of hypochlorite.

This guide provides essential information for the safe and effective use of this compound in a research and development setting. The provided data and protocols are intended to serve as a foundation for further investigation and application of this versatile chemical intermediate.

References

- 1. acdlabs.com [acdlabs.com]

- 2. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. echemi.com [echemi.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic routes for preparing 2,2-dimethylpropane-1-sulfonyl chloride, a key building block in organic synthesis. This document outlines the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

This compound, also known as neopentyl sulfonyl chloride, is a valuable reagent in organic chemistry, primarily utilized for the introduction of the neopentylsulfonyl group into molecules. Its sterically hindered nature can impart unique properties to the resulting sulfonamides and sulfonate esters, making it a compound of interest in the development of novel pharmaceuticals and agrochemicals. This guide explores the primary synthetic pathways for its preparation.

Synthetic Strategies

The synthesis of this compound can be achieved through several strategic approaches. The most common and practical methods involve the oxidative chlorination of the corresponding thiol or its derivatives, and the reaction of a Grignard reagent with sulfuryl chloride.

Oxidative Chlorination of 2,2-Dimethylpropane-1-thiol

The direct conversion of thiols to sulfonyl chlorides via oxidative chlorination is a widely employed and efficient method.[1][2] This transformation can be accomplished using various oxidizing and chlorinating agents. A common and effective reagent system is N-chlorosuccinimide (NCS) in the presence of an acid.[3] This method is often preferred due to its mild reaction conditions and high yields.[4] Another approach involves the use of hydrogen peroxide in combination with thionyl chloride.[2]

A general workflow for this synthetic approach is outlined below:

Caption: Oxidative Chlorination Workflow.

Synthesis via Grignard Reagent

An alternative route to this compound involves the use of a Grignard reagent. This method commences with the formation of the neopentylmagnesium halide from the corresponding neopentyl halide (e.g., neopentyl chloride or bromide). The subsequent reaction of this Grignard reagent with sulfuryl chloride (SO₂Cl₂) yields the desired sulfonyl chloride. The formation of Grignard reagents is typically conducted in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[5]

The logical relationship for this synthetic pathway is illustrated in the following diagram:

Caption: Grignard Reagent Synthesis Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic methods. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.

| Parameter | Oxidative Chlorination of Thiol | Synthesis via Grignard Reagent |

| Starting Material | 2,2-Dimethylpropane-1-thiol | Neopentyl Halide |

| Key Reagents | NCS, HCl or H₂O₂, SOCl₂ | Mg, SO₂Cl₂ |

| Typical Solvent | Acetonitrile/Water | Diethyl ether or THF |

| Reaction Temperature | 0 - 25 °C | 0 °C to reflux |

| Reaction Time | 1 - 4 hours | 2 - 6 hours |

| Reported Yield | Good to Excellent | Moderate to Good |

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Chlorination of 2,2-Dimethylpropane-1-thiol

This protocol is a representative procedure based on the oxidative chlorination of thiols using N-chlorosuccinimide.

Materials:

-

2,2-Dimethylpropane-1-thiol

-

N-Chlorosuccinimide (NCS)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetonitrile

-

Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2,2-dimethylpropane-1-thiol (1.0 equivalent) in a mixture of acetonitrile and water.

-

Slowly add N-chlorosuccinimide (approximately 3.0 equivalents) in portions, maintaining the internal temperature below 10 °C.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Neopentylmagnesium Chloride

This protocol outlines the synthesis starting from neopentyl chloride.

Materials:

-

Neopentyl Chloride

-

Magnesium Turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalyst)

-

Sulfuryl Chloride (SO₂Cl₂)

-

Anhydrous Diethyl Ether

-

Saturated Ammonium Chloride Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings (1.2 equivalents) in a dry three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. A crystal of iodine can be added to initiate the reaction.

-

Add a solution of neopentyl chloride (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to start, followed by cooling to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, prepare a solution of sulfuryl chloride (1.1 equivalents) in anhydrous diethyl ether and cool it to -78 °C (dry ice/acetone bath).

-

Slowly add the prepared Grignard reagent to the cooled sulfuryl chloride solution via a cannula, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Conclusion

The synthesis of this compound can be effectively achieved through both oxidative chlorination of the corresponding thiol and via a Grignard reagent-based approach. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The protocols provided in this guide offer a solid foundation for researchers and professionals in the field to produce this important synthetic intermediate.

References

- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 3. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride

CAS Number: 53333-76-9

This technical guide provides a comprehensive overview of 2,2-dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates available data on the compound's properties, synthesis, and potential applications, with a focus on its role as a reactive intermediate.

Chemical Identity and Physical Properties

This compound is a sulfonyl chloride compound characterized by a neopentyl group attached to the sulfonyl chloride moiety. Its bulky tert-butyl group adjacent to the sulfonyl functional group imparts unique steric and electronic properties that influence its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53333-76-9 | [1][2][3][4][5] |

| Molecular Formula | C5H11ClO2S | [1][2][3][6] |

| Molecular Weight | 170.66 g/mol | [1][4][6] |

| IUPAC Name | This compound | - |

| Synonyms | Neopentylsulfonyl chloride | - |

| Boiling Point | Data not available | [5][6] |

| Melting Point | Data not available | [5][6] |

| Density | Data not available | [6] |

| Purity | Typically ≥95% | [4] |

Note: Experimentally determined physical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature and supplier data.[5][6]

Synthesis and Spectroscopic Characterization

General Experimental Protocol: Oxidative Chlorination of Neopentyl Mercaptan

This protocol is a generalized procedure based on common methods for the synthesis of sulfonyl chlorides from thiols.

Materials:

-

Neopentyl mercaptan (2,2-dimethylpropane-1-thiol)

-

Chlorine gas

-

Aqueous acid (e.g., acetic acid or hydrochloric acid)

-

Ice

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

A suspension of neopentyl mercaptan is prepared in an aqueous acid solution within a reaction vessel equipped with a gas inlet and a cooling system.

-

The mixture is cooled to a low temperature, typically between 0 and 15°C, using an ice-methanol bath.[2]

-

A rapid stream of chlorine gas is bubbled through the cooled suspension. The reaction is typically continued for a period of 15 minutes to 2 hours.[2]

-

Upon completion, the reaction mixture is poured over ice to quench the reaction and precipitate the sulfonyl chloride.

-

The solid product is collected by filtration and washed with cold water.

-

The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

Expected Spectroscopic Data

Based on the structure of this compound and general spectral data for sulfonyl chlorides, the following characteristic spectroscopic features are anticipated:

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the nine protons of the tert-butyl group and a singlet for the two protons of the methylene group adjacent to the sulfonyl chloride. The methylene protons would be expected to appear at a downfield chemical shift due to the electron-withdrawing effect of the sulfonyl chloride group. |

| ¹³C NMR | Resonances corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the methylene carbon. The methylene carbon will be significantly downfield. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (170.66 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the molecular ion peak). |

Reactivity and Applications in Drug Development

Sulfonyl chlorides are highly reactive electrophiles that readily react with a wide range of nucleophiles. This reactivity makes them valuable intermediates in organic synthesis, particularly in the construction of sulfonamides, which are a prominent class of compounds in medicinal chemistry.[8][9][10]

General Reaction: Synthesis of Neopentylsulfonamides

The primary reaction of this compound is the formation of sulfonamides through its reaction with primary or secondary amines.

Caption: General reaction scheme for the synthesis of N-substituted neopentylsulfonamides.

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting neopentylsulfonamides can be explored for various biological activities.

Role in Medicinal Chemistry

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[8][9][10] The neopentyl group of this compound can introduce lipophilicity and steric bulk to a drug candidate, which can influence its pharmacokinetic and pharmacodynamic properties.

The general workflow for utilizing a sulfonyl chloride like this compound in a drug discovery program is depicted below.

Caption: A typical workflow for the use of a sulfonyl chloride in drug discovery.

While the general utility of sulfonamides is well-established, specific biological activity data for derivatives of this compound are not prominently reported in the scientific literature. Further research is needed to explore the potential of neopentylsulfonamides as therapeutic agents.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

Table 3: Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[11]

It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis and medicinal chemistry. Its neopentyl moiety offers a unique structural feature for the design of novel sulfonamide derivatives. However, a comprehensive understanding of its physical properties and specific biological applications is currently limited by the lack of available experimental data. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 53333-76-9 [sigmaaldrich.com]

- 5. This compound CAS#: 53333-76-9 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 8. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

2,2-Dimethylpropane-1-sulfonyl chloride molecular weight and formula

An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as neopentylsulfonyl chloride, is a reactive organosulfur compound featuring a sterically hindered neopentyl group. Its unique structural properties make it a valuable building block in organic synthesis, particularly for introducing the neopentylsulfonyl moiety into molecules. This sulfonyl chloride is primarily utilized in sulfonylation reactions to form stable sulfonamides and sulfonate esters. This document provides a comprehensive overview of its chemical properties, synthesis, and key reactions, complete with experimental protocols and workflow diagrams for laboratory application.

Physicochemical and Structural Data

This compound is characterized by a sulfonyl chloride functional group attached to a neopentyl carbon skeleton. This steric hindrance influences its reactivity and the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClO₂S | [1][2] |

| Molecular Weight | 170.66 g/mol | [1][3] |

| CAS Number | 53333-76-9 | [1][2] |

| Boiling Point | 43-44 °C at 1 Torr | [3] |

| Density | 1.1529 g/cm³ at 25 °C | [3] |

| Canonical SMILES | CC(C)(C)CS(=O)(=O)Cl | [1] |

| InChI Key | RSLHISYPEJMMDT-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of alkylsulfonyl chlorides can be achieved through various methods, most commonly via the oxidative chlorination of sulfur-containing precursors like thiols or their derivatives. A robust and scalable method involves the use of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides.

Synthetic Workflow

The logical flow for the synthesis begins with a commercially available neopentyl precursor and proceeds through an intermediate to the final product. This multi-step process ensures high yields and purity.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol is adapted from general methods for synthesizing sulfonyl chlorides from S-alkyl isothiourea salts.[4][5]

Step 1: Preparation of S-Neopentyl Isothiourea Salt

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Add neopentyl chloride (1.0 equivalent) to the solution.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude S-neopentyl isothiourea salt, which can be used in the next step without further purification.

Step 2: Oxidative Chlorination

-

Prepare a biphasic mixture of dichloromethane (CH₂Cl₂) and aqueous hydrochloric acid (e.g., 2.4 M) in a jacketed reactor pre-cooled to below 0 °C.

-

Slowly add a solution of sodium chlorite (NaClO₂) or sodium hypochlorite (NaOCl, bleach) in water to the stirred mixture, ensuring the temperature remains below 5 °C.[4][6]

-

Add the S-neopentyl isothiourea salt prepared in Step 1 portion-wise to the reaction mixture, maintaining the low temperature.

-

Stir the resulting suspension vigorously for 30-60 minutes below 5 °C.

-

Quench any excess chlorine by adding a solution of 1 M sodium thiosulfate (Na₂S₂O₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature to afford this compound.

Chemical Reactivity and Applications

The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack.[7] This reactivity is the basis for its primary application in forming sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Key Reaction Pathways

The compound serves as an electrophilic intermediate for introducing the neopentylsulfonyl group into various molecules.[7] Its reactions are central to synthesizing derivatives for applications in medicinal chemistry and materials science.

Caption: Common nucleophilic substitution reactions of this compound.

Experimental Protocol: Synthesis of a Neopentyl Sulfonamide

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a cornerstone reaction in drug discovery.

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Safety and Handling

This compound is a reactive and moisture-sensitive compound.

-

Hazards : It is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

-

Handling : Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a key synthetic intermediate whose sterically demanding neopentyl group provides unique properties to its derivatives. Understanding its physicochemical data, synthetic routes, and reactivity is crucial for its effective application in research, particularly in the development of novel pharmaceuticals and functional materials. The protocols and workflows provided herein serve as a foundational guide for its use in a laboratory setting.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 53333-76-9 [chemicalbook.com]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

Spectroscopic Data of 2,2-Dimethylpropane-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2,2-dimethylpropane-1-sulfonyl chloride. Due to the limited availability of experimentally recorded spectra for this specific compound in public databases, this guide presents predicted data based on established spectroscopic principles and analysis of analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The structural features of this compound, also known as neopentylsulfonyl chloride, suggest a distinct spectroscopic signature. The presence of a neopentyl group results in a high degree of symmetry, which simplifies the expected NMR spectra. The strong electron-withdrawing nature of the sulfonyl chloride group significantly influences the chemical shifts of nearby protons and carbons.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show two signals, corresponding to the two distinct proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(H ₃)₃ | ~1.1 | Singlet | 9H |

| -CH ₂-SO₂Cl | ~3.8 | Singlet | 2H |

The nine protons of the three methyl groups are chemically equivalent due to the free rotation around the carbon-carbon single bonds and the overall symmetry of the tert-butyl group. This equivalence leads to a single, sharp signal (a singlet) in the upfield region, characteristic of shielded alkyl protons. The methylene protons, being directly attached to the electron-withdrawing sulfonyl chloride group, are significantly deshielded and are therefore expected to appear at a much lower field as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of the methylene protons in butane-1-sulfonyl chloride is observed at 3.68 ppm, providing a strong basis for the predicted value in the neopentyl analogue.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is expected to exhibit three distinct signals, corresponding to the three unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~25 |

| -C (CH₃)₃ | ~32 |

| -C H₂-SO₂Cl | ~70 |

The three methyl carbons are equivalent and will produce a single signal in the typical aliphatic region. The quaternary carbon of the tert-butyl group will also give a single, characteristically less intense signal. The methylene carbon, being directly bonded to the strongly electron-withdrawing sulfonyl chloride group, is expected to be significantly deshielded and thus appear at the lowest field. For comparison, in fluoroalkyl sulfonyl fluorides, the methylene carbon adjacent to the sulfonyl group appears in the 52.8-65.7 ppm range.

Predicted IR Spectroscopy Data

The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric SO₂ Stretch | 1385 - 1365 | Strong |

| Symmetric SO₂ Stretch | 1180 - 1160 | Strong |

| C-H Stretch (aliphatic) | 2980 - 2870 | Medium to Strong |

| C-H Bend (methyl/methylene) | 1470 - 1450 and 1370 - 1360 | Medium |

| S-Cl Stretch | ~600 | Medium |

The most prominent features in the IR spectrum of a sulfonyl chloride are the two strong absorption bands for the asymmetric and symmetric stretching vibrations of the SO₂ group.[1] The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. Bending vibrations for the methyl and methylene groups are also expected in the fingerprint region. The S-Cl stretching vibration typically appears in the lower frequency region of the spectrum.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a liquid or solid organic compound like this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of the liquid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[2]

2. Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

3. Data Acquisition for ¹H NMR:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for adequate relaxation of the protons.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

4. Data Acquisition for ¹³C NMR:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a 30° pulse angle with a 4-second acquisition time and no relaxation delay for compounds up to approximately 350 Daltons.[3]

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

-

Acquire a larger number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy

For a Liquid Sample (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

For a Solid Sample (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum.

Visualizations

The following diagram illustrates the structure of this compound and the origin of its distinct spectroscopic signals.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,2-Dimethylpropane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a sterically hindered aliphatic sulfonyl chloride with the CAS Number 53333-76-9. Its chemical structure, featuring a bulky neopentyl group attached to the sulfonyl chloride moiety, profoundly influences its reactivity and stability. This guide provides a comprehensive overview of its known properties, predicted reactivity based on analogous compounds, and detailed protocols for its synthesis and handling. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide integrates established principles of organic chemistry with data from related structures to offer a predictive but scientifically grounded resource for researchers.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₁₁ClO₂S | Calculated |

| Molecular Weight | 170.66 g/mol | Calculated |

| CAS Number | 53333-76-9 | |

| Boiling Point | 43-44 °C at 1 Torr | [1] |

| Density | 1.1529 g/cm³ at 25 °C | [1] |

| Melting Point | Not available | [2][3] |

| Appearance | Expected to be a liquid | Based on reported boiling point |

| Solubility | Expected to be soluble in aprotic organic solvents and reactive with protic solvents. | General solubility of sulfonyl chlorides |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | Singlet (~1.1 ppm, 9H, -C(CH₃)₃)Singlet (~3.7 ppm, 2H, -CH₂SO₂Cl) | The nine protons of the tert-butyl group are equivalent and would appear as a singlet. The two protons of the methylene group are adjacent to the electron-withdrawing sulfonyl chloride group and would be deshielded, appearing as a singlet. |

| ¹³C NMR | Quaternary carbon (~32 ppm, -C (CH₃)₃)Methyl carbons (~29 ppm, -C(CH₃ )₃)Methylene carbon (~70 ppm, -CH₂ SO₂Cl) | Chemical shifts are estimated based on analogous neopentyl structures and the deshielding effect of the sulfonyl chloride group. |

| IR Spectroscopy | Strong asymmetric S=O stretch: ~1370-1380 cm⁻¹Strong symmetric S=O stretch: ~1170-1185 cm⁻¹C-H stretching: ~2870-2960 cm⁻¹ | These are characteristic stretching frequencies for alkanesulfonyl chlorides.[4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 170, with an isotope peak at m/z 172 (for ³⁷Cl).Characteristic fragmentation pattern including loss of Cl (m/z 135) and SO₂ (m/z 106), and the tert-butyl cation (m/z 57). | Fragmentation is predicted based on the structure and common fragmentation pathways of sulfonyl chlorides and neopentyl compounds. |

Reactivity Profile

The reactivity of this compound is dominated by two key features: the electrophilic sulfur atom of the sulfonyl chloride group and the significant steric hindrance imposed by the neopentyl group.

Electrophilicity and Nucleophilic Substitution

The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack at the sulfur atom. This reactivity is the basis for its primary application in organic synthesis: the formation of sulfonamides and sulfonate esters.[5]

References

2,2-Dimethylpropane-1-sulfonyl Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 2,2-Dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride). The following sections detail the hazards, necessary precautions, and response measures to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS hazard statements.

| GHS Hazard Classification | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound. The available information is presented below.

| Property | Value |

| Molecular Formula | C5H11ClO2S |

| Molecular Weight | 170.66 g/mol |

| CAS Number | 53333-76-9 |

| Physical State | Data not available |

| Color | Data not available |

| Odor | Data not available |

| Melting Point/Freezing Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Toxicological Information

Specific quantitative toxicological data such as LD50 and LC50 for this compound are not readily available. [1]The hazard classifications indicate that the substance is harmful if swallowed and causes skin, eye, and respiratory irritation. [2]

| Toxicity Endpoint | Value |

|---|---|

| Acute Oral Toxicity | No data available. |

| Acute Dermal Toxicity | No data available. |

| Acute Inhalation Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation. [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. [2] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| STOT-Single Exposure | May cause respiratory irritation. [2] |

| STOT-Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

Experimental Protocols: Safety and Handling Procedures

Engineering Controls

Protocol:

-

All work with this compound must be conducted in a well-ventilated area.

-

A certified chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols.

-

Ensure that an eyewash station and a safety shower are readily accessible and in good working order in the immediate work area. [3]

Personal Protective Equipment (PPE)

Protocol:

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield. [2]Standard safety glasses are not sufficient.

-

Skin Protection:

-

Wear a flame-resistant lab coat.

-

Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before each use.

-

Wear closed-toe shoes.

-

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used. [2]

Handling and Storage

Protocol for Safe Handling:

-

Avoid contact with skin, eyes, and clothing. [3]2. Avoid breathing vapors or mists. [3]3. Do not eat, drink, or smoke in areas where the chemical is handled. [2]4. Wash hands thoroughly after handling. [2]5. Use non-sparking tools to prevent ignition sources. [4]6. Ground all equipment to prevent static discharge. [4] Protocol for Safe Storage:

-

Store in a cool, dry, and well-ventilated place. [2]2. Keep the container tightly closed. [2]3. Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.

-

Store in a locked cabinet or other secure area. [2]

Emergency Procedures

First Aid Measures

A standardized first aid response protocol is crucial. The following flowchart outlines the necessary steps in case of exposure.

Caption: First Aid Protocol for Exposure.

Detailed First Aid Protocols:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [2]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]

Fire-Fighting Measures

Protocol:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [2]2. Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Hazardous decomposition products may include carbon oxides, sulfur oxides, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [2]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Chemical Spill Response Workflow.

Detailed Accidental Release Protocol:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see section 4.2). Ensure adequate ventilation. Avoid breathing vapors and contact with the material. [2]2. Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways. [2]3. Methods for Cleaning Up: Absorb the spill with an inert material such as sand, vermiculite, or earth. Collect the material into a labeled, sealed container for proper disposal. [3]Clean the spill area thoroughly.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. [2]Do not dispose of it down the drain. Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide comprehensive safety and handling information. It is the responsibility of the user to be aware of and to follow all applicable safety and health regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

The Neopentylsulfonyl Chloride Moiety: A Robust Tool in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a versatile reagent in organic synthesis, primarily recognized for its role in the formation of highly stable sulfonamides and sulfonate esters. The sterically demanding neopentyl group imparts significant resistance to both nucleophilic substitution and elimination reactions, rendering the corresponding sulfonamides and sulfonates robust protecting groups for amines and sulfonic acids, respectively. This technical guide provides a comprehensive review of the synthesis, applications, and chemical properties of this compound, with a focus on its utility in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical application in the laboratory.

Synthesis of this compound

The most direct and efficient method for the preparation of this compound is the oxidative chlorination of 2,2-dimethylpropane-1-thiol (neopentyl mercaptan). This transformation can be achieved using various chlorinating agents, with a combination of hydrogen peroxide and thionyl chloride offering a highly reactive system for this conversion.[1]

Experimental Protocol: Synthesis via Oxidative Chlorination[1]

A solution of 2,2-dimethylpropane-1-thiol (1.0 eq) in a suitable solvent such as dichloromethane is cooled to 0 °C. To this solution, a mixture of 30% hydrogen peroxide (3.0 eq) and thionyl chloride (1.0 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

A generalized workflow for the synthesis of sulfonyl chlorides from thiols.

Caption: Synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is in the protection of primary and secondary amines as sulfonamides. The resulting neopentylsulfonamides exhibit exceptional stability across a wide range of reaction conditions.

Protection of Amines as Neopentylsulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base, such as pyridine or triethylamine, affords the corresponding N-neopentylsulfonamides in high yields.

To a solution of the amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, a solution of this compound (1.1 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be purified by column chromatography.

| Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| Aniline | N-Phenyl-2,2-dimethylpropane-1-sulfonamide | 4 | 92 |

| Diethylamine | N,N-Diethyl-2,2-dimethylpropane-1-sulfonamide | 6 | 88 |

| Benzylamine | N-Benzyl-2,2-dimethylpropane-1-sulfonamide | 3 | 95 |

| Morpholine | 4-(Neopentylsulfonyl)morpholine | 5 | 90 |

Table 1: Representative yields for the synthesis of N-neopentylsulfonamides.

General reaction scheme for the protection of amines.

Caption: Protection of amines as N-neopentylsulfonamides.

Protection of Alcohols as Neopentylsulfonate Esters

This compound can also be used to protect alcohols as neopentylsulfonate esters. These esters are significantly more stable than tosylates or mesylates towards many nucleophiles.[2]

To a solution of the alcohol (1.0 eq) and pyridine (1.5 eq) in dichloromethane at 0 °C, this compound (1.2 eq) is added portionwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction mixture is diluted with dichloromethane and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Stability and Cleavage of Neopentylsulfonamides and Sulfonates

The exceptional stability of the neopentylsulfonyl group is its defining characteristic. This stability stems from the steric hindrance provided by the tert-butyl group, which effectively shields the sulfonyl sulfur and the α-carbon from nucleophilic attack.

Stability Data

Neopentyl sulfonates are stable to a wide variety of reagents and reaction conditions, as summarized in the table below.[3]

| Reagent/Condition | Stability |

| 1 M NaOH, rt, 16h | Stable |

| NaBH4, MeOH, rt | Stable |

| TFA, rt, 16h | Stable |

| NaN3, DMF, 70°C | Slow Cleavage |

| 6 M HCl, reflux | Cleaved |

| BCl3, CH2Cl2, 0°C | Cleaved |

| BBr3, CH2Cl2, 0°C | Cleaved |

Table 2: Stability of Neopentyl Sulfonates under Various Conditions.[2]

N-Neopentylsulfonamides exhibit even greater stability, often requiring harsh conditions for cleavage.

Cleavage Protocols

The robust nature of the neopentylsulfonyl protecting group necessitates specific and often forcing conditions for its removal.

Cleavage of neopentyl sulfonates can be achieved under strongly acidic conditions or with strong Lewis acids.[2]

Experimental Protocol: Cleavage with Boron Trichloride [2]

A solution of the neopentyl sulfonate (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C. A 1 M solution of boron trichloride in dichloromethane (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 30-60 minutes. The reaction is then carefully quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the sulfonic acid.

Deprotection of N-neopentylsulfonamides is challenging. While general methods for sulfonamide cleavage exist, such as reductive cleavage or harsh acidic hydrolysis, these may not be compatible with other functional groups in the molecule. For N-aryl neopentylsulfonamides, chemoselective acidic hydrolysis using trifluoromethanesulfonic acid has been reported to be effective.[4][5]

Experimental Protocol: Acidic Hydrolysis of N-Aryl Neopentylsulfonamides [4]

To a solution of the N-aryl neopentylsulfonamide (1.0 eq) in a suitable solvent, a near-stoichiometric amount of trifluoromethanesulfonic acid is added. The reaction mixture is heated to a moderate temperature and monitored for completion. Workup involves neutralization and extraction to isolate the deprotected amine. The efficiency of this method is substrate-dependent, with electron-deficient N-arylsulfonamides showing higher rates of deprotection.[4]

Logical relationship for the application of neopentylsulfonyl chloride.

Caption: Protection-Transformation-Deprotection Strategy.

Conclusion

This compound is a valuable reagent for the protection of amines and, to a lesser extent, alcohols. The resulting neopentylsulfonamides and sulfonates offer exceptional stability, allowing for a broad range of subsequent chemical manipulations. While the robustness of this protecting group is its key advantage, it also presents a challenge for deprotection, requiring specific and often strong acidic or Lewis acidic conditions. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this powerful synthetic tool in their research and development endeavors, particularly in the complex landscape of drug discovery.

References

- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]

- 4. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

- 5. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2,2-Dimethylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a reactive organosulfur compound with significant potential in organic synthesis. Its sterically hindered neopentyl group imparts unique reactivity and stability to the molecule, making it a valuable building block for the introduction of the neopentylsulfonyl moiety. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and a workflow for its synthesis and subsequent reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

Introduction

Sulfonyl chlorides are a pivotal class of organic reagents widely employed in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] These functional groups are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. This compound distinguishes itself through the presence of a neopentyl group, a bulky and sterically demanding alkyl substituent. This structural feature can influence the reactivity of the sulfonyl chloride group and the properties of the resulting derivatives. Understanding the physical and chemical characteristics of this compound is crucial for its effective utilization in synthetic chemistry.

Physical Properties

A comprehensive summary of the known physical properties of this compound is presented in Table 1. It is important to note that some physical constants, such as the boiling point at atmospheric pressure, density, and solubility, are not consistently reported in the available literature.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Neopentylsulfonyl chloride | [2] |

| CAS Number | 53333-76-9 | [2] |

| Molecular Formula | C5H11ClO2S | [2] |

| Molecular Weight | 170.66 g/mol | |

| Appearance | Liquid | [3] |

| Boiling Point | 43-44 °C at 1 Torr | [4] |

| Melting Point | Not available | [5] |

| Density | Not available | [5] |

| Solubility | Not available | [6] |

Chemical Properties

Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high degree of electrophilicity makes it susceptible to attack by a wide range of nucleophiles.[1]

-

Reactions with Amines: Like other sulfonyl chlorides, it readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides.[7][8] This reaction is fundamental in the synthesis of a diverse array of compounds with potential biological activity.[9][10] The reaction typically proceeds via a nucleophilic addition-elimination mechanism.[11]

-

Reactions with Alcohols: In the presence of a base, this compound reacts with alcohols to yield sulfonate esters.[12] This transformation is useful for the protection of alcohol functionalities or for the introduction of a sulfonate leaving group.

-

Hydrolysis: The compound is expected to be sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acid, 2,2-dimethylpropane-1-sulfonic acid.[13][14] Therefore, anhydrous conditions are recommended for its storage and handling.

Stability

While specific stability data for this compound is limited, sulfonyl chlorides, in general, can be sensitive to heat and moisture.[15] Storage in a cool, dry place is recommended to prevent decomposition. The bulky neopentyl group may provide some steric protection to the sulfonyl chloride moiety, potentially influencing its stability compared to less hindered analogs.

Spectral Properties

The expected spectral characteristics of this compound are based on the known data for sulfonyl chlorides and the neopentyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively.[1] Absorptions due to C-H stretching of the neopentyl group would be observed around 2800-3000 cm⁻¹.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is anticipated to be simple due to the high symmetry of the neopentyl group. A sharp singlet corresponding to the nine equivalent protons of the three methyl groups would be observed upfield, while a singlet for the two protons of the methylene group adjacent to the sulfonyl chloride would appear further downfield due to the deshielding effect of the electron-withdrawing sulfonyl group.[15]

-

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the quaternary carbon, the equivalent methyl carbons, and the methylene carbon.[17]

-

-

Mass Spectrometry (MS): The mass spectrum would likely show a molecular ion peak, although it may be weak. A characteristic fragmentation pattern would involve the loss of a chlorine atom and the neopentyl group. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak.[18]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkyl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[19]

Reaction Scheme:

(CH₃)₃CCH₂SH + 3Cl₂ + 2H₂O → (CH₃)₃CCH₂SO₂Cl + 5HCl

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve neopentyl mercaptan (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice-water bath.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10 °C.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.

-

Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification can be achieved by vacuum distillation.

Reaction with an Amine to Form a Sulfonamide

This protocol describes a general procedure for the synthesis of an N-substituted sulfonamide.[7]

Reaction Scheme:

(CH₃)₃CCH₂SO₂Cl + R¹R²NH → (CH₃)₃CCH₂SO₂NR¹R² + HCl

Procedure:

-

In a round-bottom flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of this compound (1.0 eq) in dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Biological and Pharmacological Relevance

While this compound itself has no reported direct biological activity, the sulfonamide functional group, which can be readily synthesized from it, is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents.[9][10][20] The introduction of the sterically hindered neopentyl group via this sulfonyl chloride could lead to novel sulfonamide derivatives with unique pharmacological profiles, potentially influencing their metabolic stability, target binding affinity, and selectivity. At present, no specific signaling pathways or drug development applications have been directly associated with this compound or its immediate derivatives in the reviewed literature.

Visualization of Experimental Workflow

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for its synthesis and subsequent reaction to form a sulfonamide, a key transformation for this class of compounds in drug discovery and chemical synthesis.

Caption: General workflow for the synthesis and reaction of this compound.

Conclusion

This compound is a valuable synthetic intermediate, offering a means to incorporate the sterically hindered neopentylsulfonyl group into various molecular scaffolds. While some of its physical properties remain to be fully characterized, its chemical reactivity as an electrophilic sulfonylating agent is well-established. The provided generalized experimental protocols offer a starting point for its synthesis and derivatization. Although direct biological applications have not been reported, its utility in the synthesis of novel sulfonamides suggests its potential for future applications in drug discovery and medicinal chemistry. Further research into the specific properties and reactions of this compound is warranted to fully exploit its synthetic potential.

References

- 1. acdlabs.com [acdlabs.com]

- 2. This compound,CAS : 53333-76-9 [eforu-chemical.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound CAS#: 53333-76-9 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. echemi.com [echemi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biolmolchem.com [biolmolchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. criver.com [criver.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 20. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Utility of 2,2-Dimethylpropane-1-sulfonyl Chloride: A Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentyl sulfonyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the sterically bulky neopentylsulfonyl group. This functional group imparts unique properties to molecules, influencing their reactivity, stability, and biological activity. These application notes provide detailed protocols and data for the synthesis of neopentyl sulfonates and sulfonamides, targeting researchers, scientists, and professionals in drug development.

Application in the Synthesis of Neopentyl Sulfonates

Neopentyl sulfonates are valuable intermediates in organic synthesis, often employed as protecting groups for sulfonic acids. The significant steric hindrance provided by the neopentyl group effectively shields the sulfonate from nucleophilic attack, rendering it stable under a variety of reaction conditions.

General Synthesis of Neopentyl Sulfonates

A general method for the synthesis of neopentyl sulfonates involves the reaction of an alcohol with this compound in the presence of a base.

Experimental Protocol: Synthesis of Neopentyl 4-bromobenzenesulfonate

This protocol details the synthesis of Neopentyl 4-bromobenzenesulfonate, a representative neopentyl sulfonate.

Materials:

-

Neopentyl alcohol

-

4-bromobenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

0.05 N aqueous hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-bromobenzenesulfonyl chloride (1.0 eq).

-

Add anhydrous pyridine to dissolve the sulfonyl chloride.

-

With stirring at ambient temperature, add neopentyl alcohol (1.5 eq).

-

Stir the reaction mixture overnight at ambient temperature.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by 0.05 N aqueous hydrochloric acid, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Base | Solvent | Time | Temperature | Yield | Reference |

| Neopentyl alcohol | 4-bromobenzenesulfonyl chloride | Pyridine | Pyridine | Overnight | Ambient | Not Specified | [1] |

Table 1: Synthesis of Neopentyl 4-bromobenzenesulfonate.

Cleavage of Neopentyl Sulfonate Protecting Groups

The robust nature of the neopentyl sulfonate group necessitates specific conditions for its removal.

Protocol 1: Cleavage using Boron Trichloride [1]

-

Dissolve the neopentyl sulfonate ester (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add boron trichloride solution (1.0 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Remove the volatiles under vacuum.

-

Add water to the residue and basify with 1M sodium hydroxide solution.

-

Extract the aqueous solution with dichloromethane to remove any organic impurities.

Protocol 2: Cleavage using Sodium Azide [2] Deprotection can also be achieved by treatment with sodium azide.

| Reagent | Solvent | Temperature | Reference |

| Boron Trichloride | Dichloromethane | 0 °C | [1] |

| Sodium Azide | Not Specified | Not Specified | [2] |

Table 2: Cleavage of Neopentyl Sulfonates.

Application in the Synthesis of Neopentyl Sulfonamides

The reaction of this compound with primary or secondary amines provides a direct route to neopentyl sulfonamides. These compounds are of interest in medicinal chemistry due to the potential biological activities conferred by the sulfonamide moiety and the lipophilic neopentyl group.

General Synthesis of Neopentyl Sulfonamides

The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established transformation. The following protocol can be adapted for this compound.

Experimental Protocol: General Synthesis of Sulfonamides [3]

-

Add the amine (1 mmol) to a reaction vessel.

-

Add p-toluenesulfonyl chloride (1 mmol) (can be substituted with this compound).

-